molecular formula C16H28N2O3 B6356653 Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester CAS No. 1027343-56-1

Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester

Cat. No.: B6356653
CAS No.: 1027343-56-1
M. Wt: 296.40 g/mol
InChI Key: DZSIKXXIIVDHAW-BJDJZHNGSA-N
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Description

Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of a carbamate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester typically involves the reaction of a suitable amine with a carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the carbamate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[(1R,2R,3S,5R)-6,6-dimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]-, 1,1-dimethylethyl ester is unique due to its bicyclic structure and specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-3-(methylcarbamoyl)-2-bicyclo[3.1.1]heptanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-15(2,3)21-14(20)18-12-10(13(19)17-6)7-9-8-11(12)16(9,4)5/h9-12H,7-8H2,1-6H3,(H,17,19)(H,18,20)/t9-,10-,11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSIKXXIIVDHAW-BJDJZHNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)NC(=O)OC(C)(C)C)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]([C@@H]([C@@H]1C2)NC(=O)OC(C)(C)C)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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